molecular formula C16H19NO4 B12929412 1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate

1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12929412
M. Wt: 289.33 g/mol
InChI Key: AJMYKNJUBFFLCF-UHFFFAOYSA-N
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Description

1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with propylamine and an appropriate oxo-propanal derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of chromene derivatives .

Scientific Research Applications

1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-(propylamino)propan-2-yl 2H-chromene-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

[1-oxo-1-(propylamino)propan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-3-8-17-15(18)11(2)21-16(19)13-9-12-6-4-5-7-14(12)20-10-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,17,18)

InChI Key

AJMYKNJUBFFLCF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)OC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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